Cas no 2228749-02-6 (tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate)
![tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate structure](https://ja.kuujia.com/scimg/cas/2228749-02-6x500.png)
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-1902575
- tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate
- 2228749-02-6
-
- インチ: 1S/C18H28N2O3/c1-16(2,3)23-15(21)20-13-8-7-12(11-14(13)22-6)17(4,5)18(19)9-10-18/h7-8,11H,9-10,19H2,1-6H3,(H,20,21)
- InChIKey: KGKDYXFRZLPGGE-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=C(C=CC(=C1)C(C)(C)C1(CC1)N)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 320.20999276g/mol
- どういたいしつりょう: 320.20999276g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 438
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1902575-1.0g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1902575-0.5g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 0.5g |
$1440.0 | 2023-05-23 | ||
Enamine | EN300-1902575-10.0g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1902575-0.05g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 0.05g |
$1261.0 | 2023-05-23 | ||
Enamine | EN300-1902575-5.0g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 5g |
$4349.0 | 2023-05-23 | ||
Enamine | EN300-1902575-2.5g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 2.5g |
$2940.0 | 2023-05-23 | ||
Enamine | EN300-1902575-0.1g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 0.1g |
$1320.0 | 2023-05-23 | ||
Enamine | EN300-1902575-0.25g |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate |
2228749-02-6 | 0.25g |
$1381.0 | 2023-05-23 |
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamateに関する追加情報
Comprehensive Guide to tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate (CAS No. 2228749-02-6)
tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate (CAS No. 2228749-02-6) is a specialized organic compound that has garnered significant interest in pharmaceutical and agrochemical research. This compound, with its unique molecular structure, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its cyclopropyl and tert-butyl carbamate functional groups, which contribute to its stability and reactivity in various synthetic pathways.
The compound's molecular formula and structural features make it a valuable intermediate in the synthesis of more complex molecules. Its methoxyphenyl moiety, combined with the aminocyclopropyl group, offers versatility in chemical modifications, enabling the creation of derivatives with tailored properties. This adaptability is crucial in modern medicinal chemistry, where the demand for novel and efficient synthetic routes is ever-increasing.
One of the key reasons for the growing popularity of tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate is its role in the development of bioactive compounds. Researchers are exploring its potential in designing molecules with enhanced pharmacokinetic properties, such as improved bioavailability and metabolic stability. The compound's carbamate group, in particular, is known for its ability to modulate the biological activity of resulting derivatives, making it a focal point in drug design.
In addition to its pharmaceutical applications, tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate is also being investigated for its use in agrochemicals. The compound's structural features may contribute to the development of new pesticides or herbicides with improved efficacy and environmental safety. This aligns with the current industry trend toward sustainable and eco-friendly agricultural solutions.
The synthesis of tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate typically involves multi-step organic reactions, including protection and deprotection strategies to achieve the desired functional groups. Advanced techniques such as microwave-assisted synthesis and catalytic asymmetric synthesis are often employed to enhance yield and purity. These methods are particularly relevant in today's research landscape, where efficiency and sustainability are paramount.
Analytical characterization of this compound is performed using state-of-the-art techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These tools ensure the accurate identification and purity assessment of the compound, which is critical for its application in high-value research and development projects.
Market trends indicate a rising demand for specialized intermediates like tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate, driven by the expansion of the pharmaceutical and agrochemical sectors. Companies are increasingly investing in the development of custom synthesis services to meet the needs of researchers and manufacturers. This compound's unique properties position it as a valuable asset in this competitive market.
For researchers and industry professionals, understanding the storage and handling requirements of tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate is essential. Proper storage conditions, such as maintaining the compound in a cool, dry environment, help preserve its stability and extend its shelf life. These practical considerations are often overlooked but are crucial for ensuring consistent performance in experimental and industrial settings.
In conclusion, tert-butyl N-{4-[2-(1-aminocyclopropyl)propan-2-yl]-2-methoxyphenyl}carbamate (CAS No. 2228749-02-6) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features, combined with its synthetic versatility, make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is likely to play an increasingly important role in the creation of innovative and effective chemical solutions.
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